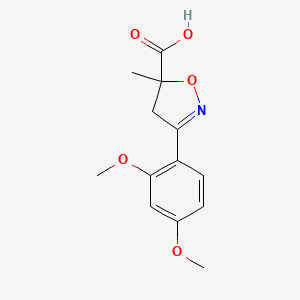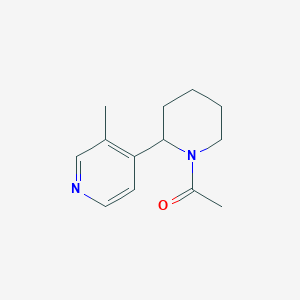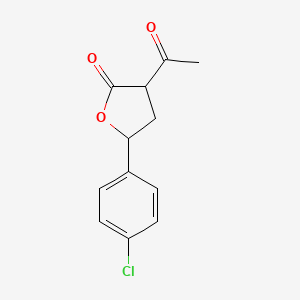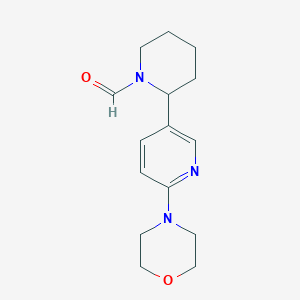![molecular formula C15H12Cl2N2 B11809464 2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809464.png)
2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the condensation of ortho-phenylenediamine with 3,4-dichlorobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid. The reaction mixture is heated to promote cyclization, leading to the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atoms of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring, enhancing their biological activity .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, leading to disruption of metabolic pathways in microorganisms or cancer cells. This inhibition results in the accumulation of toxic intermediates, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzimidazole: Known for its antifungal and antibacterial properties.
5,6-Dimethylbenzimidazole: A precursor in the biosynthesis of vitamin B12.
2-(4-Chlorophenyl)benzimidazole: Studied for its anticancer activity.
Uniqueness
2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole stands out due to the presence of two chlorine atoms on the phenyl ring, which enhances its biological activity and specificity. The dimethyl groups on the benzimidazole ring also contribute to its unique chemical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H12Cl2N2 |
|---|---|
Poids moléculaire |
291.2 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C15H12Cl2N2/c1-8-5-13-14(6-9(8)2)19-15(18-13)10-3-4-11(16)12(17)7-10/h3-7H,1-2H3,(H,18,19) |
Clé InChI |
SYWJXDKIVLRDTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-(((4-Cyanophenyl)amino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B11809406.png)




![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11809434.png)





